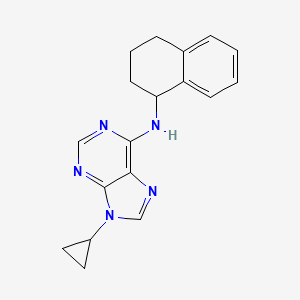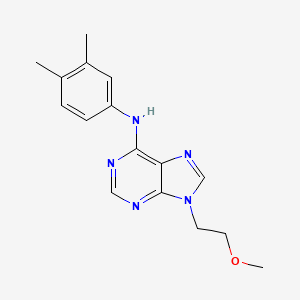![molecular formula C15H13ClN4O B6467996 N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640866-51-7](/img/structure/B6467996.png)
N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the carboxamide group: This step involves the reaction of the imidazo[1,2-b]pyridazine core with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Substitution with the 3-chloro-4-methylphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the imidazo[1,2-b]pyridazine derivative reacts with 3-chloro-4-methylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival of pathogens like Mycobacterium tuberculosis . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern and the presence of the imidazo[1,2-b]pyridazine core. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-9-3-4-11(7-12(9)16)18-15(21)13-5-6-14-17-10(2)8-20(14)19-13/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZPDQWMQVNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxy-5-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467924.png)
![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6467936.png)

![6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6467952.png)
![N-(5-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467955.png)
![N-(3-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467957.png)
![2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467973.png)
![6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6467974.png)
![N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467976.png)

![6-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467989.png)
![2-(4-methoxy-3-methylphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467992.png)
![2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B6467998.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468002.png)
